Cholest-5-en-3-yl 9-octadecenoate

Differential scanning calorimetry Cholesteryl ester polymorphism Solid-state thermodynamics

Cholest-5-en-3-yl 9-octadecenoate (cholesteryl oleate; CO; CAS 303-43-5) is the (Z)-stereoisomer of cholesteryl octadec-9-enoate, a cholesterol ester (CE) formed by esterification of cholesterol with oleic acid (C18:1, ω-9). With a molecular weight of 651.1 g/mol , a melting point of 44–47 °C (lit.) , and a density of approximately 0.93 g/cm³ , CO is a hydrophobic neutral lipid that serves as the predominant CE species in human low-density lipoprotein (LDL) and intracellular lipid droplets.

Molecular Formula C45H78O2
Molecular Weight 651.1 g/mol
Cat. No. B12821395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholest-5-en-3-yl 9-octadecenoate
Molecular FormulaC45H78O2
Molecular Weight651.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/t36?,38?,39?,40?,41?,42?,44-,45+/m0/s1
InChIKeyRJECHNNFRHZQKU-LLEPQPHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholest-5-en-3-yl 9-octadecenoate (Cholesteryl Oleate): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


Cholest-5-en-3-yl 9-octadecenoate (cholesteryl oleate; CO; CAS 303-43-5) is the (Z)-stereoisomer of cholesteryl octadec-9-enoate, a cholesterol ester (CE) formed by esterification of cholesterol with oleic acid (C18:1, ω-9) [1]. With a molecular weight of 651.1 g/mol [1], a melting point of 44–47 °C (lit.) [2], and a density of approximately 0.93 g/cm³ [2], CO is a hydrophobic neutral lipid that serves as the predominant CE species in human low-density lipoprotein (LDL) and intracellular lipid droplets [3]. Unlike its closest structural analogs—cholesteryl stearate (CS; C18:0), cholesteryl linoleate (CL; C18:2), and cholesteryl palmitate (CP; C16:0)—CO occupies a distinct position in the thermodynamic, biophysical, and biological hierarchy of cholesteryl esters, with a single cis double bond in the fatty acyl chain that confers unique phase behavior, oxidative stability, and cell-type selective recognition properties [4][5]. These quantifiable differences carry direct implications for procurement decisions in lipid nanoparticle (LNP) formulation, atherosclerosis research, liquid-crystal device development, and enzymatic substrate standardization.

Why Cholest-5-en-3-yl 9-octadecenoate Cannot Be Casually Substituted: The Case for Evidence-Based Cholesteryl Ester Selection


The cholesteryl ester family comprises molecules that are structurally homologous yet functionally divergent. A single additional double bond or a two-carbon truncation in the fatty acyl chain produces quantifiable shifts in solid-state polymorphism, mesomorphic transition temperatures, micellar solubilization limits, peroxidation susceptibility, cell-type uptake partitioning, and in vivo nanoparticle tropism [1][2][3]. Procurement decisions that treat cholesteryl oleate, cholesteryl linoleate, and cholesteryl stearate as interchangeable risk introducing uncontrolled variability into experimental readouts: a nanoemulsion formulated with CL instead of CO will show greater basal peroxidation and altered cellular internalization profiles in HUVEC and fibroblasts [2]; an LNP built with unmodified cholesterol instead of CO will lose hepatic endothelial cell tropism and exhibit reduced overall nucleic acid delivery [3]; an in vitro foam cell model using CP rather than CO will not recapitulate the oleate-rich CE composition characteristic of human atherosclerotic lesions [4]. The quantitative evidence below establishes that each cholesteryl ester occupies a unique performance envelope, and that specification of CO—rather than an in-class analog—is a falsifiable, data-driven choice.

Cholest-5-en-3-yl 9-octadecenoate: Head-to-Head Quantitative Differentiation Against Closest Cholesteryl Ester Analogs


Unique Solid-Solid Phase Transition and Higher Glass Transition Temperature vs. Cholesteryl Linoleate

Differential scanning calorimetry reveals a solid-solid transition in cholesteryl oleate at 265 K (enthalpy difference 1.8 cal/g) that is entirely absent in cholesteryl linoleate [1]. Additionally, the glass transition temperature (Tg) of CO is 226 K, which is 11 K higher than the Tg of CL (215 K) [1]. These data establish that CO possesses a more complex solid-state polymorphic landscape than CL, with implications for crystallization behavior during storage and processing.

Differential scanning calorimetry Cholesteryl ester polymorphism Solid-state thermodynamics

Mesomorphic Transition Temperatures: CO Remains Crystalline at Physiological Temperature Unlike Cholesteryl Linoleate

At body temperature (37 °C), cholesteryl oleate remains a crystalline solid, whereas cholesteryl linoleate undergoes a smectic-to-cholesteric mesophase transition at 37 °C [1]. The smectic-to-cholesteric transition of CO occurs at 45.4 °C (ΔV = 0.88 cm³ mol⁻¹), and the cholesteric-to-isotropic transition occurs at 50.7 °C (ΔV = 0.88 cm³ mol⁻¹) [2]. This difference in physical state at physiological temperature has direct consequences: CO undergoes far less extensive micellar solubilization at 37 °C than CL or cholesteryl linolenate, making CO less prone to mobilization from lipid deposits [1].

Liquid crystal mesophase Smectic-cholesteric transition Thermotropic behavior

Superior Oxidative Stability in Nanoemulsions: CO Exhibits Minimal Peroxidation vs. Cholesteryl Linoleate and Cholesteryl Stearate

In a head-to-head comparison of nanoemulsions formulated with CO, CS, and CL as core constituents, lipoperoxidation was significantly greater in CL than in CO and CS across a 237-day observation period [1]. In human umbilical vein endothelial cell (HUVEC) incubates, peroxidation was minimal with CO and markedly more pronounced with both CL and CS [1]. The initial zeta potential of CO nanoemulsion was −32.6 ± 2.2 mV (day 1) and −44.0 ± 1.8 mV (day 210), indicating robust colloidal stability [1].

Lipid peroxidation Nanoemulsion stability Oxidative stress

Cell-Type Selective Nanoemulsion Uptake: CO Outperforms CL and CS in HUVEC, Fibroblasts, and Tumor Cells

In the same nanoemulsion platform, uptake of CO nanoemulsion by HUVEC was markedly greater than that of CL and CS, evident from 0.15 mg/mL and increasing until a plateau near 4.14 mg/mL [1]. CO uptake by fibroblasts was also greater than the other nanoemulsions [1]. In H292 tumor cells, CO showed the highest uptake among the three formulations [1]. By contrast, monocyte uptake was similar across all three formulations up to 2.2 mg/mL, after which CO uptake was lower; macrophage uptake of CO was negligible, whereas CS uptake was substantial [1].

Cellular uptake Nanoemulsion targeting Endothelial cell delivery

In Vivo siRNA/sgRNA Delivery: CO-Containing LNPs Achieve Hepatic Endothelial Cell Tropism with 3-Fold Selectivity Over Hepatocytes

In a high-throughput in vivo screen analyzing ~2,000 data points from 111 LNPs formulated with six cholesterol variants, LNPs containing esterified cholesterol (including CO) delivered nucleic acids more efficiently than LNPs with unmodified or oxidized cholesterol across all tested cell types [1]. An LNP formulated with CO efficiently delivered siRNA and sgRNA to liver endothelial cells in vivo, with delivery efficiency equal to or greater than the same LNP made with unmodified cholesterol [1]. Critically, delivery to liver endothelial cells was 3-fold more efficient than delivery to hepatocytes, a cell-type selectivity profile that distinguishes the CO-LNP from the vast majority of reported hepatocyte-targeting LNPs [1].

Lipid nanoparticle siRNA delivery Gene editing Liver endothelial cells

Enzymatic Hydrolysis Preference: CO Is the Preferred Substrate for Pancreatic Cholesterol Esterase vs. Cholesteryl Palmitate and Stearate

Pancreatic cholesterol esterase (EC 3.1.1.13) from Sus scrofa displays pronounced substrate selectivity among cholesteryl ester species. CO is the best substrate (100% relative activity), while cholesteryl palmitate exhibits approximately 50% activity and cholesteryl stearate approximately 45% activity relative to CO [1]. This ranking is consistent with in vivo findings in hamsters, where dietary CO elevated plasma total cholesterol to 331 mg/dL, whereas dietary CS raised plasma TC to only 220 mg/dL, a difference attributed to CS being a poor substrate for pancreatic cholesterol esterase [2].

Cholesterol esterase Substrate specificity Intestinal lipid absorption

Evidence-Based Procurement Scenarios for Cholest-5-en-3-yl 9-octadecenoate: Where the Quantitative Differentiation Drives Selection


Lipid Nanoparticle Formulation for Hepatic Endothelial Cell-Targeted siRNA or Gene Editing Payloads

Based on the Paunovska/Sago et al. (2018) in vivo screen of ~2,000 data points, LNPs formulated with CO deliver siRNA and sgRNA to liver endothelial cells with 3-fold selectivity over hepatocytes and with efficiency equal to or exceeding that of unmodified cholesterol LNPs [1]. Procurement of CO for LNP formulation is indicated when the experimental objective requires hepatic endothelial cell tropism—a cell population refractory to most hepatocyte-targeting LNPs. Substitution with unmodified cholesterol or oxidized cholesterol variants will result in loss of this selectivity profile and reduced overall nucleic acid delivery [1].

Oxidatively Stable Nanoemulsion Drug Carrier Platforms for Vascular Endothelial Delivery

CO-based nanoemulsions demonstrate minimal peroxidation over 237 days and in HUVEC, fibroblast, monocyte, and H292 tumor cell incubates, while achieving the highest uptake in HUVEC and fibroblasts compared with CL and CS formulations [2]. For drug carrier development targeting the vasculature or tumor stroma, CO is the preferred core lipid: it minimizes oxidative degradation that could compromise payload integrity, avoids macrophage clearance (CO uptake by macrophages is negligible), and maximizes delivery to endothelial and fibroblast cell populations [2].

In Vitro Macrophage Foam Cell Models of Atherosclerosis Using Defined Cholesteryl Ester Composition

Human atherosclerotic fatty streaks and advanced lesions are characterized by an elevated proportion of CO relative to CL, and foam cell-rich lesions show the greatest magnitude of CO enrichment [3]. Additionally, the ratio of cholesteryl palmitate to CO (Ch-PA/Ch-OA) increases by approximately 99% (p = 0.02) as atherosclerosis progresses, while CL and CS ratios to CO remain unchanged [4]. CO liquid crystals directly induce macrophage-to-foam cell transformation in vitro [5]. Researchers modeling atherogenesis should procure CO as the primary CE species to replicate the oleate-rich lipid droplet composition found in human lesions; substitution with CL or CP will produce CE profiles inconsistent with disease pathology.

Enzymatic Assay Standardization: Cholesterol Esterase and Lipid Transfer Protein Substrate

CO is the kinetically preferred substrate for pancreatic cholesterol esterase (100% relative activity vs. ~50% for CP and ~45% for CS) [6] and for plasma lipid transfer protein (transfer rate 154% of that for CP) [7]. For laboratories performing standardized enzymatic activity assays, CO provides the highest signal-to-noise ratio and most closely mimics the physiological CE species that predominates in human LDL. Procurement of CO as the reference substrate ensures inter-laboratory comparability and avoids the ~50% reduction in enzymatic turnover observed with saturated CE analogs [6][7].

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